molecular formula C26H34N4OS B2383203 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1115999-24-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2383203
CAS No.: 1115999-24-0
M. Wt: 450.65
InChI Key: XRDCPGICOBLDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a pyrimidine ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4OS/c1-19-8-9-20(2)23(16-19)32-25-17-24(28-18-29-25)30-14-11-22(12-15-30)26(31)27-13-10-21-6-4-3-5-7-21/h6,8-9,16-18,22H,3-5,7,10-15H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCPGICOBLDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexene derivative, followed by the introduction of the pyrimidine and piperidine rings through various organic reactions. Common reagents used in these reactions include cyclohexene, pyrimidine derivatives, and piperidine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound may have potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H27N3O4S
  • Molecular Weight : 453.56 g/mol

Its complex structure includes a piperidine ring, a pyrimidine moiety, and a cyclohexene group, which contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, compounds bearing piperidine and pyrimidine structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate10.5
Compound BBacillus subtilisStrong5.0
N-[...]-4-carboxamideEscherichia coliWeak25.0

Enzyme Inhibition

Enzyme inhibition studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease effectively. The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

Table 2: Enzyme Inhibition Data

Compound NameEnzymeInhibition TypeIC50 (µM)
Compound CAcetylcholinesteraseStrong15.0
Compound DUreaseModerate30.0
N-[...]-4-carboxamideAcetylcholinesteraseModerate40.0

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Binding Interactions : Molecular docking studies suggest that the compound may interact with specific amino acid residues in target enzymes or receptors.
  • Inhibition of Pathways : Similar compounds have been shown to disrupt metabolic pathways in bacteria and cancer cells, leading to reduced viability.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antibacterial Effects : A series of piperidine derivatives were synthesized and evaluated for their antibacterial properties against multiple strains. The study found that modifications to the piperidine ring significantly affected activity levels .
  • Enzyme Inhibition Research : Research focused on the synthesis of sulfamoyl derivatives demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions related to high urea levels .

Q & A

Q. What are the key steps for synthesizing N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : React 6-mercaptopyrimidin-4-amine with 2,5-dimethylphenylsulfanyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl group .

Piperidine Coupling : Use a coupling agent like HATU or DCC to attach the piperidine-4-carboxamide moiety to the pyrimidine ring .

Cyclohexenylethyl Addition : Perform a nucleophilic substitution or reductive amination to introduce the N-[2-(cyclohex-1-en-1-yl)ethyl] group. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Factors : Reaction temperature (60–80°C for sulfanyl incorporation) and stoichiometric control of coupling agents to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., pyrimidine protons at δ 8.2–8.5 ppm, cyclohexenyl protons at δ 5.6–5.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ calculated for C27_{27}H33_{33}N4_4OS: 477.2375) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the cyclohexenyl and piperidine groups .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Screens : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors. Use fluorescence-based assays with ATP analogs .
  • Cytotoxicity Assays : Evaluate IC50_{50} values in cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo assays .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) given the piperidine-carboxamide motif .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Confirm assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .
  • Structural Analog Comparison : Compare activity with analogs lacking the cyclohexenyl group to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s selectivity for a target enzyme over off-target proteins?

  • Methodological Answer :
  • Molecular Docking : Model interactions using software like AutoDock Vina to identify key binding residues (e.g., hinge region of kinases). Modify the 2,5-dimethylphenylsulfanyl group to reduce hydrophobic off-target binding .
  • Fragment-Based Design : Replace the cyclohexenyl group with smaller substituents (e.g., cyclopropyl) to minimize steric clashes .
  • Selectivity Profiling : Screen against a panel of 50+ kinases to identify selectivity hotspots .

Q. How should researchers design experiments to elucidate the mechanism of action (MoA)?

  • Methodological Answer :
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down target proteins .
  • CRISPR Knockout : Generate cell lines lacking hypothesized targets (e.g., PI3K isoforms) to confirm MoA dependency .

Q. What computational methods are effective for predicting SAR in derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett σ values) with activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives with modified piperidine-carboxamide groups .
  • ADMET Prediction : Employ tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. Low oral absorption may require formulation with cyclodextrins or lipid nanoparticles .
  • Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., oxidation of the cyclohexenyl group) .
  • Tissue Distribution Studies : Quantify compound levels in target organs (e.g., tumors) via radiolabeled tracing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.